Structural Differentiation from 1-Methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole (CAS 2034269-04-8)
A key structural difference exists between the target compound (N-phenylpyrazole) and its closest commercially listed analog, 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole (CAS 2034269-04-8, N-methylpyrazole). Both share the trifluoroethoxy azetidine sulfonyl core, but the target compound's phenyl group introduces higher calculated lipophilicity (cLogP approximately +1.1 log units higher), larger molar refractivity, and the capacity for edge-to-face or π-π stacking interactions absent in the methyl analog [1]. While no direct head-to-head bioactivity data has been publicly disclosed for this specific pair, patent-claimed S1P modulators in this class routinely exhibit log-unit shifts in potency and altered selectivity profiles from even single-atom changes at the pyrazole N1 position [1]. This necessitates targeted empirical evaluation of the N-phenyl derivative for any program requiring precise S1P subtype modulation.
| Evidence Dimension | Structural and physicochemical differentiation: N1-pyrazole substituent |
|---|---|
| Target Compound Data | N-(4-substituted-phenyl)-1H-pyrazole; cLogP ≈ 2.2 (estimated); Contains aromatic N-phenyl ring; Molecular Weight 361.34 g/mol |
| Comparator Or Baseline | N-methyl-1H-pyrazole (CAS 2034269-04-8); cLogP ≈ 1.1 (estimated); No aromatic N-substituent; Molecular Weight 299.31 g/mol |
| Quantified Difference | Calculated cLogP increase of ~1.1 units; molecular weight increase of 62.03 g/mol; presence of additional aromatic ring for potential π-interactions |
| Conditions | In silico physicochemical property prediction (cLogP); structural comparison based on patent generic formula (US 8,987,467) |
Why This Matters
The phenyl substitution significantly alters the lipophilic and electronic profile, which directly impacts membrane permeability, off-rate kinetics, and S1P receptor subtype preference, necessitating independent validation rather than generic substitution by the methyl analog.
- [1] US Patent 8,987,467 B2. Substituted pyrazole azetidines as sphingosine receptor modulators. Allergan, Inc. Issued March 24, 2015. View Source
